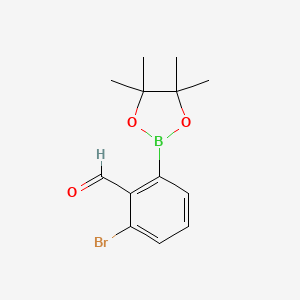
6-Chloro-7-fluoroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly alter its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate can then be further reacted with various substituted amines to yield the desired product .
Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For example, reaction times can be reduced to 110-210 seconds with yields ranging from 91-96% .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-7-fluoroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be displaced by nucleophiles under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Condensation reactions: It can react with aldehydes and ketones to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cyclization reactions: Catalysts like iron(III) chloride in methanol at elevated temperatures (e.g., 60°C) are employed.
Condensation reactions: Acidic or basic catalysts can be used depending on the specific reaction requirements.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cyclization reactions can produce polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antibacterial and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ATPase domain of human topoisomerase IIα (hTopoIIα), an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells . The compound’s ability to induce apoptosis is further supported by molecular docking studies, which demonstrate a good correlation between its interactions with hTopoIIα and observed IC50 values .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride, a well-known antibacterial drug.
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives: These derivatives have been shown to exhibit significant anticancer activity and are more potent than standard drugs like doxorubicin.
Uniqueness: 6-Chloro-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activities compared to other quinoline derivatives. Its ability to inhibit hTopoIIα and induce apoptosis in cancer cells further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H5ClFNO2 |
|---|---|
Molekulargewicht |
225.60 g/mol |
IUPAC-Name |
6-chloro-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChI-Schlüssel |
YWVGNNZDLPUXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)








